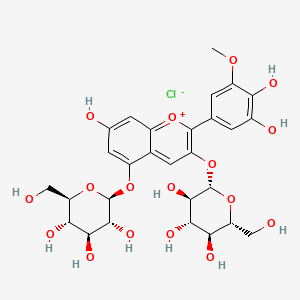
(+-)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one is a complex organic compound with the molecular formula C16H13NO. It is a member of the indenoisoquinoline family, which is known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one typically involves the base-promoted condensation reaction of homophthalic anhydride with 2-(bromomethyl)benzonitrile . This reaction is facilitated by the presence of a base such as potassium hydroxide (KOH), leading to the formation of the desired indenoisoquinoline structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogens or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Aplicaciones Científicas De Investigación
(±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which (±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one exerts its effects involves the inhibition of topoisomerase I . This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to DNA damage and cell death, making this compound a potential anticancer agent. The molecular targets and pathways involved include the stabilization of the topoisomerase I-DNA cleavage complex, preventing the re-ligation of DNA strands.
Comparación Con Compuestos Similares
Similar Compounds
Indeno[1,2-c]isoquinolines: These compounds share a similar core structure and are also known for their biological activities, particularly as topoisomerase I inhibitors.
Camptothecin: Another topoisomerase I inhibitor, camptothecin, has a different structure but similar biological activity.
Uniqueness
(±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to inhibit topoisomerase I with a different mechanism compared to other inhibitors like camptothecin highlights its potential as a novel therapeutic agent.
Propiedades
Número CAS |
125455-90-5 |
|---|---|
Fórmula molecular |
C22H23NO5 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
2,3,8,9-tetramethoxy-6,11-dimethyl-11H-indeno[1,2-c]isoquinolin-5-one |
InChI |
InChI=1S/C22H23NO5/c1-11-12-7-16(25-3)18(27-5)9-14(12)21-20(11)13-8-17(26-4)19(28-6)10-15(13)22(24)23(21)2/h7-11H,1-6H3 |
Clave InChI |
MOUPCSKJANDCNB-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C(=O)N3C)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide](/img/structure/B12759929.png)
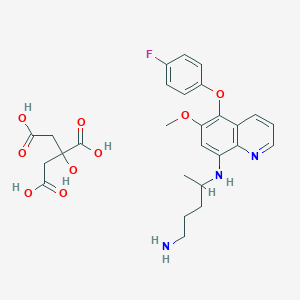
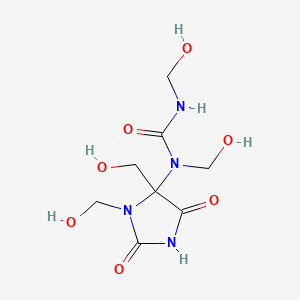
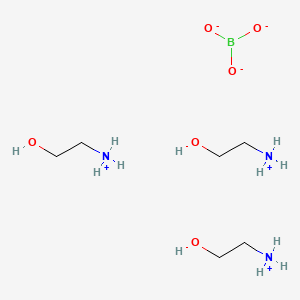
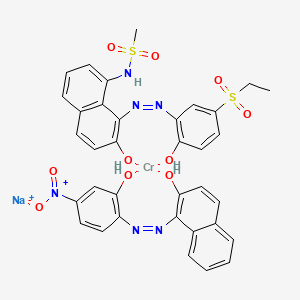
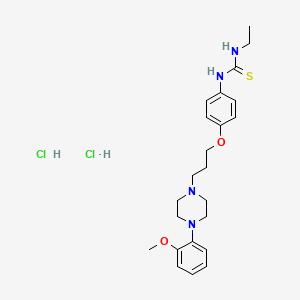
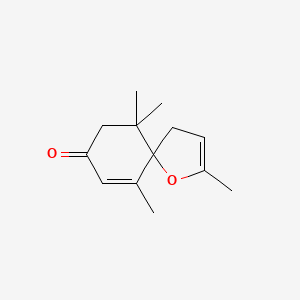
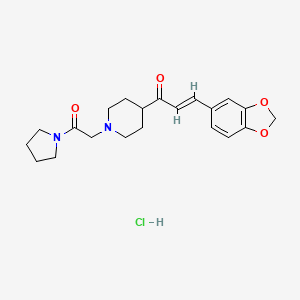
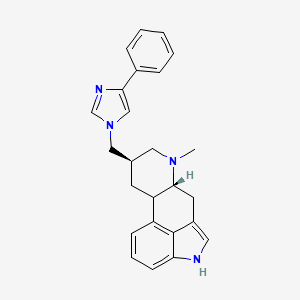
![(E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12759986.png)
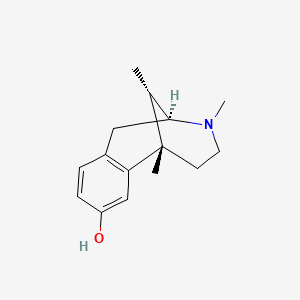
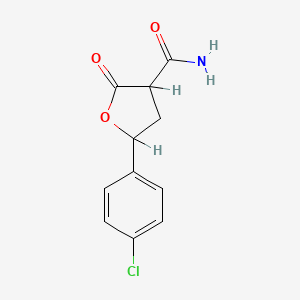
![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)
